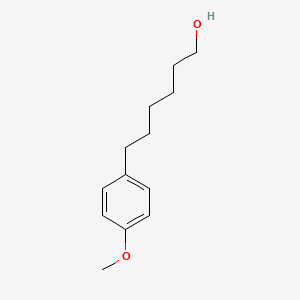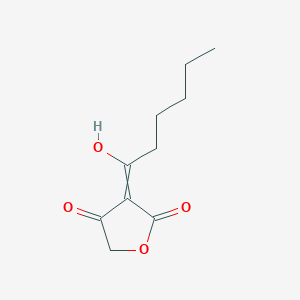![molecular formula C24H21NO3 B14333504 1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) CAS No. 104014-57-5](/img/structure/B14333504.png)
1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) is an organic compound with the molecular formula C24H21NO3. It contains 49 atoms: 21 hydrogen atoms, 24 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its aromatic structure, which includes three ketone groups and one tertiary amine group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) typically involves the reaction of nitrilotriacetic acid with 2-bromoacetophenone under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the nitrilotriacetic acid attacks the electrophilic carbon of the bromoacetophenone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to bind to hydrophobic pockets in proteins, potentially inhibiting their activity. The ketone groups can also form hydrogen bonds with amino acid residues, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(methan-1-one): Similar structure but with methanone groups instead of ethanone.
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(propan-1-one): Similar structure but with propanone groups instead of ethanone.
Uniqueness
1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) is unique due to its specific combination of aromatic rings and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable compound in various fields of research.
特性
CAS番号 |
104014-57-5 |
|---|---|
分子式 |
C24H21NO3 |
分子量 |
371.4 g/mol |
IUPAC名 |
1-[2-(2-acetyl-N-(2-acetylphenyl)anilino)phenyl]ethanone |
InChI |
InChI=1S/C24H21NO3/c1-16(26)19-10-4-7-13-22(19)25(23-14-8-5-11-20(23)17(2)27)24-15-9-6-12-21(24)18(3)28/h4-15H,1-3H3 |
InChIキー |
KBDFLQJHWBMWLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2C(=O)C)C3=CC=CC=C3C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


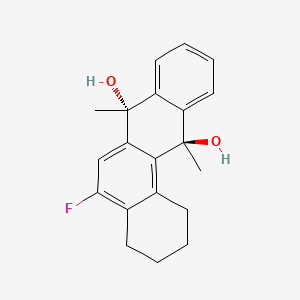
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
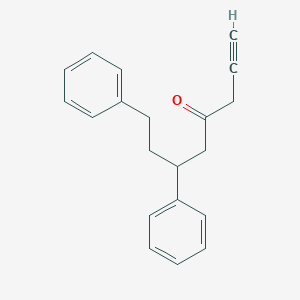


![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
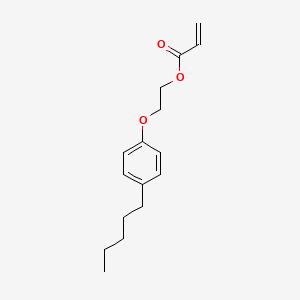
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
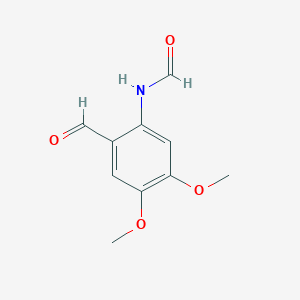

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
